In Vitro Degradation Rate vs. PTMC and Copolymers
Poly(adipic anhydride) (PAA) synthesized from oxepane-2,7-dione exhibits complete degradation in approximately 1 day in vitro, whereas poly(trimethylene carbonate) (PTMC) requires several years and poly(trimethylene carbonate-co-caprolactone) (PTMC-PCL) degrades over an intermediate timeframe [1]. This nearly three-order-of-magnitude difference in degradation rate is attributed to the anhydride bond's susceptibility to hydrolysis relative to carbonate and ester bonds [1]. The degradation of PAA proceeds via a surface-eroding mechanism, characterized by constant release of adipic acid as the degradation product, in contrast to the bulk erosion observed with PTMC and PTMC-PCL [1][2].
| Evidence Dimension | In vitro degradation time to completion |
|---|---|
| Target Compound Data | Poly(adipic anhydride) degrades in approximately 1 day |
| Comparator Or Baseline | PTMC: several years; PTMC-PCL: intermediate (weeks to months) |
| Quantified Difference | Approximately 1000× faster degradation than PTMC |
| Conditions | In vitro aqueous degradation study; pH and temperature conditions per standard in vitro protocols |
Why This Matters
The rapid degradation kinetics enable applications requiring fast polymer clearance, such as short-term drug delivery depots and temporary biomedical implants, where PTMC and polyester alternatives would persist unacceptably long.
- [1] Albertsson, A.-C.; Eklund, M. Influence of molecular structure on the degradation mechanism of degradable polymers: In vitro degradation of poly(trimethylene carbonate), poly(trimethylene carbonate-co-caprolactone), and poly(adipic anhydride). Journal of Applied Polymer Science 1995, 57, 87-103. View Source
- [2] Albertsson, A.-C.; Carlfors, J.; Sturesson, C. Preparation and Characterization of Poly(Adipic Anhydride) Microspheres for Ocular Drug-Delivery. Journal of Applied Polymer Science 1996, 62, 695-705. View Source
